Methyl 1'-benzyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
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Overview
Description
Methyl 1’-benzyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1’-benzyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves a multistep process. One common method starts with the preparation of the naphthalene and piperidine precursors. These precursors undergo a series of reactions, including condensation and cyclization, to form the spiro compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1’-benzyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The benzyl and naphthalene rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 1’-benzyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with biological systems, including its potential effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 1’-benzyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro derivatives and naphthalene-based molecules. Examples are:
- 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride
Uniqueness
What sets Methyl 1’-benzyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate apart is its specific spiro structure, which imparts unique chemical and biological properties. This structure can enhance its stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 1'-benzyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Overview
The compound belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure where two rings share a single atom. This specific structure often contributes to diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of spiro compounds, including this compound. For instance, a study examining various heterocyclic compounds found that derivatives with similar structural motifs exhibited significant cell growth inhibitory activity against NCI-60 cell lines, suggesting that this compound may also exhibit similar effects .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with key cellular pathways involved in apoptosis and cell proliferation. Specifically, compounds with structural similarities have been shown to inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival and proliferation .
Case Study 1: In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against several types of cancer cells, including breast and lung cancer lines, showing dose-dependent inhibition of cell viability.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis revealed that modifications to the benzyl and piperidine moieties significantly impacted the biological activity of the compound. For instance, alterations in substituents on the benzyl ring enhanced the cytotoxicity against specific cancer cell lines while maintaining low toxicity in normal cells .
Data Tables
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 1'-benzyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C23H25NO3/c1-27-21(25)19-8-9-20-15-23(12-10-18(20)14-19)11-5-13-24(22(23)26)16-17-6-3-2-4-7-17/h2-4,6-9,14H,5,10-13,15-16H2,1H3 |
InChI Key |
DKBALBKKJMUSNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3(CCCN(C3=O)CC4=CC=CC=C4)CC2)C=C1 |
Origin of Product |
United States |
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